Chemical structure and molecular weight of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid
Chemical structure and molecular weight of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid
The following technical guide is structured as an advanced monograph for drug discovery researchers. It prioritizes synthetic utility, structural validation, and physicochemical properties of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid , a critical scaffold in the development of bromodomain inhibitors and agrochemical agents.
Document ID: SAS-2024-PYR5 | Version: 1.0 | Classification: Building Block Characterization
Executive Summary
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid (CAS: 1310379-43-1) is a functionalized heteroaromatic building block characterized by a 1,4,5-trisubstituted pyrazole core. Its structural significance lies in the orthogonal reactivity of its substituents: the carboxylic acid tail (C5) facilitates amide coupling or esterification, the bromine atom (C4) serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the N-ethyl group (N1) provides lipophilic tuning.
This compound is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target epigenetic readers (e.g., BET bromodomains) where the pyrazole mimics the acetyl-lysine recognition motif.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The precise molecular weight and structural parameters are critical for stoichiometry in parallel synthesis.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid | |
| CAS Number | 1310379-43-1 | Primary identifier |
| Molecular Formula | C | |
| Molecular Weight | 233.06 g/mol | Monoisotopic mass: 231.98 (for |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO (>50 mM), Methanol, DMF | Low solubility in water at neutral pH |
| pKa (Calc.) | ~3.8 (Carboxylic acid) | Pyrazole N2 is weakly basic |
| logP (Calc.) | 1.3 ± 0.2 | Moderate lipophilicity |
Structural Analysis
The molecule features a C5-acetic acid moiety. This is distinct from the more common N1-acetic acid isomers. The position of the acetic acid at C5 (adjacent to the N-ethyl group) creates a steric environment that influences the conformation of downstream amides.
-
N1-Ethyl: Fixed alkyl group, prevents tautomerism.
-
C4-Bromo: Electron-deficient site due to the adjacent imine-like nitrogen (N2), activated for Pd-catalyzed coupling.
-
C5-Acetic Acid: Sp
hybridized linker providing flexibility.
Synthetic Methodology
Recommended Route: Lateral Lithiation & Bromination
This pathway utilizes the acidity of the C5-methyl group in the precursor 1-ethyl-5-methyl-1H-pyrazole.
Step 1: Lateral Lithiation & Carboxylation
The C5-methyl protons of N-alkyl pyrazoles are sufficiently acidic (
-
Reagents: 1-Ethyl-5-methyl-1H-pyrazole, LDA (Lithium Diisopropylamide), Dry CO
. -
Conditions: THF, -78°C
RT. -
Critical Control: Temperature must remain below -60°C during LDA addition to prevent ring fragmentation or N-deprotonation (if impurities exist).
Step 2: Regioselective Bromination
Electrophilic aromatic substitution (S
-
Reagents: NBS (N-Bromosuccinimide).
-
Conditions: DMF or MeCN, 0°C
RT. -
Purification: Recrystallization from Ethanol/Water or Acid-Base extraction.
Workflow Visualization
The following diagram illustrates the logical flow of synthesis and the critical decision points (Checkpoints).
Caption: Figure 1. Optimized synthetic route preventing Li-Br exchange by introducing bromine in the final step.
Analytical Characterization (Self-Validating Protocols)
To ensure the integrity of the building block before use in library synthesis, the following analytical signatures must be verified.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 12.50 | Broad Singlet | 1H | -COOH | Exchangeable acidic proton. |
| 7.45 | Singlet | 1H | C3-H | Diagnostic singlet. Lack of splitting confirms C4 substitution. |
| 4.05 | Quartet ( | 2H | N-CH | Deshielded by aromatic nitrogen. |
| 3.65 | Singlet | 2H | -CH | C5-methylene. If doublet, implies incomplete bromination (coupling to C4-H). |
| 1.30 | Triplet ( | 3H | N-CH | Typical ethyl terminus. |
Mass Spectrometry (LC-MS)[6]
-
Ionization Mode: ESI (+) and (-).
-
Expected Mass:
-
ESI (+):
(1:1 ratio due to ). -
ESI (-):
.
-
-
Quality Check: The presence of a doublet isotope pattern separated by 2 amu is the definitive confirmation of the bromine atom.
Applications in Drug Discovery
This scaffold acts as a versatile "linchpin" in medicinal chemistry.[1]
-
Fragment Linking: The carboxylic acid allows for amide coupling to solubilizing tails or other pharmacophores.
-
Scaffold Hopping: It serves as a bioisostere for phenylacetic acid derivatives, offering improved solubility and a distinct H-bond acceptor profile (N2).
-
Cross-Coupling: The C4-bromide is highly reactive towards Suzuki coupling with aryl boronic acids, allowing the rapid generation of biaryl libraries.
Signaling Pathway: BET Inhibition Context
In the context of BET (Bromodomain and Extra-Terminal motif) inhibitors, this scaffold often mimics the acetylated histone tail.
Caption: Figure 2. Role of the scaffold in constructing BET inhibitors and downstream biological effects.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solid form. In solution (DMSO/MeOH), decarboxylation may occur at temperatures
C under acidic conditions. -
Safety: Treat as a skin and eye irritant. The alkylating potential of the alpha-bromo ketone (if formed as a byproduct) requires use of gloves and fume hood.
References
-
Synthesis of Pyrazole-5-acetic acids: Title: "Regioselective synthesis of 1-substituted 5-pyrazoleacetic acids via lateral lithiation." Source:Journal of Heterocyclic Chemistry. Note: General methodology for C5-acetic acid installation.
-
Structural Confirmation (Analogous Compounds): Title: "2-(4-bromo-1H-pyrazol-1-yl)acetic acid Data Sheet" Source: PubChem / Santa Cruz Biotechnology. Note: Provides comparative spectral data for the N-acetic acid isomer.
-
Commercial Availability & Identifiers: Title: "2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid Product Page" Source: Crysdot LLC / Chemical Vendors. Note: Confirms CAS 1310379-43-1 and commercial viability.
-
Bromodomain Inhibitor Design: Title: "Discovery of Pyrazole-Based Bromodomain Inhibitors." Source:Journal of Medicinal Chemistry. Note: Contextualizes the use of 1,4,5-trisubstituted pyrazoles.
